N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide
Description
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide is a complex organic compound characterized by its imidazole and pyrrolidone functional groups
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-10(17-8-4-5-12(17)18)13(19)16(2)9-11-14-6-7-15-11/h6-7,10H,3-5,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSXPYJCFQGDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=NC=CN1)N2CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide typically involves multiple steps, starting with the formation of the imidazole ring followed by the introduction of the pyrrolidone and butanamide groups. Common synthetic routes include:
Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Pyrrolidone Formation: The pyrrolidone ring is often formed through cyclization reactions involving amino acids or their derivatives.
Butanamide Introduction: The butanamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole group can act as a ligand, binding to metal ions or enzymes, while the pyrrolidone group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine: Similar imidazole structure but with a benzene ring.
(1H-Imidazol-2-ylmethyl)methylamine dihydrochloride: Similar imidazole structure but without the pyrrolidone group.
N-((1H-imidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine: Similar imidazole structure with a thiophene ring.
Uniqueness: N-(1H-imidazol-2-ylmethyl)-N-methyl-2-(2-oxopyrrolidin-1-yl)butanamide is unique due to its combination of imidazole and pyrrolidone groups, which provide distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
